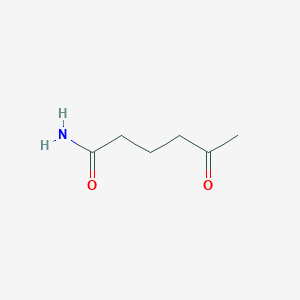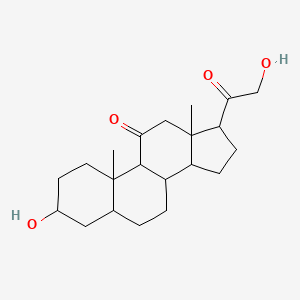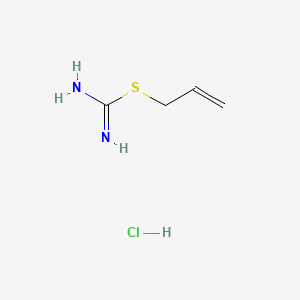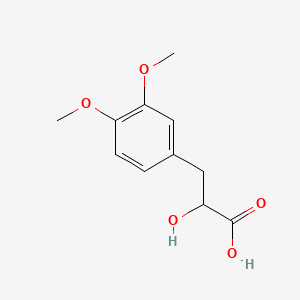
5-Oxohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxohexanamide is an organic compound with the molecular formula C(_6)H(_11)NO(_2) It is characterized by the presence of a ketone group (oxo) at the fifth position and an amide group at the terminal end of a six-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Oxohexanamide can be synthesized through several methods:
-
Oxidation of Hexanamide: : One common method involves the oxidation of hexanamide using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) under acidic conditions. The reaction typically requires controlled temperatures to prevent over-oxidation.
-
Amidation of 5-Oxohexanoic Acid: : Another method involves the amidation of 5-oxohexanoic acid with ammonia or an amine. This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process where hexanoic acid is first oxidized to 5-oxohexanoic acid, followed by amidation. This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxohexanamide undergoes various chemical reactions, including:
-
Reduction: : The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
-
Hydrolysis: : Under acidic or basic conditions, this compound can be hydrolyzed to yield 5-oxohexanoic acid and ammonia or an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Dicyclohexylcarbodiimide for amidation reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Reduction: 5-Hydroxyhexanamide.
Substitution: Various substituted amides depending on the nucleophile.
Hydrolysis: 5-Oxohexanoic acid and ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
5-Oxohexanamide has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
-
Biology: : Studies have explored its role in metabolic pathways and its potential as a biomarker for certain diseases.
-
Medicine: : Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
-
Industry: : It is used in the production of polymers and other materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 5-oxohexanamide depends on its application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ketone and amide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
5-Oxohexanamide can be compared with other similar compounds such as:
5-Oxohexanoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
Hexanamide: Lacks the ketone group, making it less reactive in certain chemical reactions.
5-Hydroxyhexanamide: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.
Eigenschaften
CAS-Nummer |
66156-71-6 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
5-oxohexanamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3,(H2,7,9) |
InChI-Schlüssel |
GHYDKOSNFZOHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)






![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)

![N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride](/img/structure/B12000019.png)
